Cas no 52801-27-1 ((S)-(+)-Canadaline)

(S)-(+)-Canadaline is a chiral alkaloid compound derived from natural sources, known for its enantiomeric purity and potential applications in organic synthesis and pharmaceutical research. Its well-defined stereochemistry makes it a valuable intermediate for asymmetric synthesis and the study of biologically active molecules. The compound exhibits high chemical stability and consistent batch-to-batch reproducibility, ensuring reliability in experimental workflows. (S)-(+)-Canadaline is particularly useful in the development of pharmacophores and as a reference standard for analytical methods. Its structural features enable selective functionalization, offering versatility in medicinal chemistry and drug discovery. Proper handling and storage under inert conditions are recommended to maintain its integrity.
(S)-(+)-Canadaline structure
(S)-(+)-Canadaline structure
Product Name:(S)-(+)-Canadaline
CAS No:52801-27-1
MF:C21H23NO5
MW:369.411026239395
CID:937488
PubChem ID:321459
Update Time:2025-06-08

(S)-(+)-Canadaline Chemical and Physical Properties

Names and Identifiers

    • (+)-2,3-Dimethoxy-6-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinoline-5-yl]methyl]benzaldehyde
    • (S)-(+)-Canadaline
    • 2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde
    • (+)-2,3-Dimethoxy-6-[[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzaldehyde
    • Canadaline
    • Nsc279521
    • (+-)-Canadaline
    • SCHEMBL17934785
    • Canadalin
    • NCI60_002224
    • NSC272358
    • (.+-.)-Canadaline
    • 62475-57-4
    • CHEMBL1968299
    • NSC-279521
    • 52801-27-1
    • NSC-272358
    • R(-)-canadaline
    • 2,3-dimethoxy-6-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzaldehyde
    • (+)-Canadaline
    • (-)-canadaline(R)
    • Inchi: 1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3
    • InChI Key: ROAHDZJDHGLGBA-UHFFFAOYSA-N
    • SMILES: O1COC2C1=CC1=C(C=2)CCN(C)C1CC1C=CC(=C(C=1C=O)OC)OC

Computed Properties

  • Exact Mass: 369.15769
  • Monoisotopic Mass: 369.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 57.2Ų

Experimental Properties

  • PSA: 57.23
  • LogP: 2.95460

(S)-(+)-Canadaline Pricemore >>

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Additional information on (S)-(+)-Canadaline

Exploring (S)-(+)-Canadaline (CAS No. 52801-27-1): A Comprehensive Guide to Its Properties and Applications

In the realm of natural products and specialized organic compounds, (S)-(+)-Canadaline (CAS No. 52801-27-1) stands out as a molecule of significant interest. This alkaloid, derived from certain plant species, has garnered attention for its unique structural features and potential applications in research. The compound's stereochemistry, denoted by the (S)-(+) configuration, plays a crucial role in its biological activity and interactions. Researchers and industry professionals often seek detailed information about Canadaline derivatives, natural alkaloid sources, and chiral compound synthesis, making this a timely topic for exploration.

The growing demand for plant-derived bioactive compounds aligns with current trends in sustainable chemistry and green research. (S)-(+)-Canadaline fits perfectly into this narrative, as it represents a naturally occurring chiral molecule with potential applications in pharmaceutical research and development. Recent searches in scientific databases reveal increasing interest in alkaloid isolation techniques, chiral separation methods, and natural product characterization—all relevant to understanding this compound. Its CAS registry number (52801-27-1) serves as a unique identifier for researchers looking for precise chemical information.

From a structural perspective, (S)-(+)-Canadaline belongs to the isoquinoline alkaloid family, a class of compounds known for their diverse biological activities. The (S) configuration at the stereocenter differentiates it from its enantiomeric form, potentially leading to distinct pharmacological properties. This specificity makes it valuable for studies on structure-activity relationships and enantioselective synthesis. Current research hotspots include investigating how such chiral natural products interact with biological systems, which could lead to novel therapeutic approaches.

The analytical characterization of 52801-27-1 involves various spectroscopic techniques, with researchers frequently searching for information about NMR spectra of Canadaline, mass spectrometry data, and HPLC purification methods. These analytical aspects are crucial for quality control in research settings and for verifying the compound's purity and identity. The compound's natural origin also makes it relevant to discussions about bioprospecting and medicinal plant chemistry, topics that have gained traction in both academic and industrial circles.

In synthetic chemistry, (S)-(+)-Canadaline presents interesting challenges and opportunities. The development of efficient synthetic routes to this compound addresses the broader need for stereoselective synthesis methodologies. Recent publications have explored various approaches to constructing its tetracyclic framework while controlling the absolute configuration at the key stereocenters. These synthetic studies contribute to the ongoing conversation about complex molecule assembly and natural product total synthesis—areas that continue to push the boundaries of organic chemistry.

The potential biological activities of (S)-(+)-Canadaline make it relevant to current investigations into neuroactive natural products and plant defense compounds. While not as widely studied as some other alkaloids, its structural features suggest possible interactions with various biological targets. This has led to increased searches for information about Canadaline biological activity and mechanism of action studies. Researchers are particularly interested in how such specialized metabolites might contribute to our understanding of chemical ecology and plant-microbe interactions.

From a technical perspective, handling and storing 52801-27-1 requires attention to its physicochemical properties. The scientific community often seeks guidance on compound stability, storage conditions for alkaloids, and solubility characteristics. These practical considerations are essential for researchers working with this material in various experimental contexts. The compound's natural origin also raises questions about extraction optimization and scale-up challenges, reflecting broader industry interests in natural product development.

The study of (S)-(+)-Canadaline intersects with several cutting-edge research areas, including chemoinformatics and molecular modeling. Computational approaches to predicting its properties and interactions complement experimental studies, addressing the growing demand for in silico characterization methods. This dual experimental-computational approach exemplifies modern trends in chemical research, where traditional isolation and characterization go hand-in-hand with advanced computational techniques.

Looking forward, Canadaline research may contribute to our understanding of biosynthetic pathways in medicinal plants. The compound's structural complexity makes it an interesting subject for investigations into plant secondary metabolism and enzyme catalysis. These fundamental studies have practical implications for metabolic engineering approaches aimed at producing valuable natural products more efficiently. As such, 52801-27-1 represents not just a specific chemical entity, but a window into broader questions about nature's chemical diversity.

In conclusion, (S)-(+)-Canadaline (CAS No. 52801-27-1) embodies the fascinating intersection of natural product chemistry, stereochemistry, and potential biological relevance. Its study addresses multiple contemporary research questions while connecting to enduring interests in plant-derived compounds and chiral molecules. As scientific techniques advance and interdisciplinary approaches flourish, compounds like this will continue to reveal new insights and possibilities at the frontier of chemical and biological sciences.

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